molecular formula C20H13ClFN3O B160880 p38 MAP Kinase Inhibitor CAS No. 219138-24-6

p38 MAP Kinase Inhibitor

Número de catálogo B160880
Número CAS: 219138-24-6
Peso molecular: 365.8 g/mol
Clave InChI: DZFBYHUKZSRPHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors are a class of compounds that target the p38 MAPK pathway, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis. The p38 MAPK pathway is activated by stress stimuli, including cytokines, ultraviolet light, heat shock, and osmotic shock. Inhibiting this pathway has therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and certain cancers .

Aplicaciones Científicas De Investigación

p38 MAPK inhibitors have a wide range of scientific research applications:

    Chemistry: Used as tools to study the p38 MAPK pathway and its role in various chemical processes.

    Biology: Employed to investigate the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and stress response.

    Medicine: Potential therapeutic agents for treating inflammatory diseases (e.g., rheumatoid arthritis), neurodegenerative disorders (e.g., Alzheimer’s disease), and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p38 MAPK pathway

Mecanismo De Acción

p38 MAPK inhibitors exert their effects by binding to the active site of the p38 MAPK enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. The molecular targets and pathways involved include the inhibition of mitogen-activated protein kinase kinase (MKK) and the suppression of transcription factors such as nuclear factor-kappa B .

Similar Compounds:

    SB203580: A well-known p38 MAPK inhibitor with a pyridinyl imidazole structure.

    VX-702: A potent p38 MAPK inhibitor with a pyrimidine core.

    BIRB 796: A highly selective p38 MAPK inhibitor with a diaryl urea structure.

Comparison: p38 MAPK inhibitors are unique in their ability to selectively target the p38 MAPK pathway, which is crucial for inflammatory and stress responses. Compared to other kinase inhibitors, p38 MAPK inhibitors have shown promise in treating a wide range of diseases due to their specificity and potency. challenges such as toxicity and lack of efficacy in clinical trials have limited their widespread use .

Safety and Hazards

While targeting p38 MAPK has demonstrated some therapeutic potential in COPD, its efficacy is limited. Nevertheless, combining p38 MAPK inhibitors with other anti-inflammatory steroids is a promising treatment choice .

Direcciones Futuras

The future of p38 MAPK inhibitors looks promising, with research focusing on the design, production, and biological evaluation of new central nervous system (CNS)-active p38α MAPK inhibitors . There is also interest in repurposing p38 MAPK inhibitors for adjunct host directed therapies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p38 MAPK inhibitors involves multiple steps, including the formation of core structures and the introduction of functional groups that enhance binding affinity and specificity. Common synthetic routes include:

    Formation of heterocyclic cores: Many p38 MAPK inhibitors contain heterocyclic cores such as pyridazines, pyrimidines, and quinolines. These cores are synthesized through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of functional groups such as halogens, hydroxyl, and amino groups to improve binding affinity. This step often involves nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Industrial Production Methods: Industrial production of p38 MAPK inhibitors involves scaling up the synthetic routes while ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to optimize production efficiency .

Types of Reactions:

    Oxidation: p38 MAPK inhibitors can undergo oxidation reactions, particularly at positions susceptible to electron withdrawal.

    Reduction: Reduction reactions can be used to modify functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of p38 MAPK inhibitors.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products: The major products formed from these reactions are typically the desired p38 MAPK inhibitors with specific functional groups that enhance their biological activity .

Propiedades

IUPAC Name

2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFBYHUKZSRPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
p38 MAP Kinase Inhibitor
Reactant of Route 3
p38 MAP Kinase Inhibitor
Reactant of Route 4
p38 MAP Kinase Inhibitor
Reactant of Route 5
p38 MAP Kinase Inhibitor
Reactant of Route 6
p38 MAP Kinase Inhibitor

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.